![molecular formula C8H7N3OS B017922 3-Aminothieno[2,3-c]pyridine-2-carboxamide CAS No. 111042-94-5](/img/structure/B17922.png)
3-Aminothieno[2,3-c]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminothieno[2,3-c]pyridine-2-carboxamide (ATPCA) is a heterocyclic compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C9H7N3OS.
Wirkmechanismus
The mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression and cell growth.
Biochemische Und Physiologische Effekte
3-Aminothieno[2,3-c]pyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain oncogenes. In addition, it has been found to have neuroprotective effects, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Aminothieno[2,3-c]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. However, one limitation is that the mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide is not fully understood, which can make it challenging to design experiments that target specific pathways.
Zukünftige Richtungen
There are several potential future directions for research on 3-Aminothieno[2,3-c]pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of HDACs, which could have therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the investigation of the potential neuroprotective effects of 3-Aminothieno[2,3-c]pyridine-2-carboxamide in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-Aminothieno[2,3-c]pyridine-2-carboxamide and its potential applications in drug discovery and development.
Synthesemethoden
3-Aminothieno[2,3-c]pyridine-2-carboxamide can be synthesized through various methods, including the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminopyridine. Another method involves the reaction of 2-aminothiophene-3-carboxylic acid with methyl isocyanate, followed by the reaction with 2-aminopyridine.
Wissenschaftliche Forschungsanwendungen
3-Aminothieno[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that 3-Aminothieno[2,3-c]pyridine-2-carboxamide has anticancer properties and can induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and can potentially be used for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
111042-94-5 |
|---|---|
Produktname |
3-Aminothieno[2,3-c]pyridine-2-carboxamide |
Molekularformel |
C8H7N3OS |
Molekulargewicht |
193.23 g/mol |
IUPAC-Name |
3-aminothieno[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-6-4-1-2-11-3-5(4)13-7(6)8(10)12/h1-3H,9H2,(H2,10,12) |
InChI-Schlüssel |
XEDQLEVXTTUTCZ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=C(S2)C(=O)N)N |
Kanonische SMILES |
C1=CN=CC2=C1C(=C(S2)C(=O)N)N |
Synonyme |
Thieno[2,3-c]pyridine-2-carboxamide, 3-amino- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)




![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)

![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)

